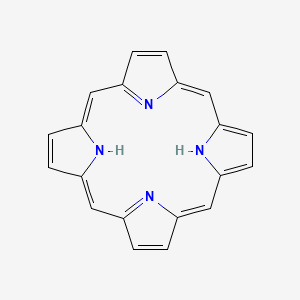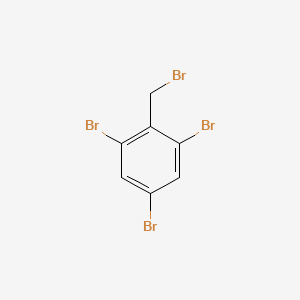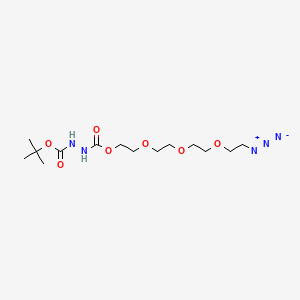
Azido-PEG4-formylhydrazine-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG4-formylhydrazine-Boc is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent containing an Azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing Alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG4-formylhydrazine-Boc is synthesized through a series of chemical reactions involving the introduction of the Azide group and the Boc (tert-butoxycarbonyl) protecting group. The synthesis typically involves the following steps:
Formation of PEG4: The PEG4 (polyethylene glycol) chain is synthesized or obtained commercially.
Introduction of Azide Group: The Azide group is introduced through a reaction with sodium azide.
Formylation: The PEG4 chain is then formylated to introduce the formylhydrazine group.
Boc Protection: Finally, the Boc protecting group is added to protect the formylhydrazine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG4-formylhydrazine-Boc undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the Azide group with an Alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the Azide group with strained Alkynes such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained Alkynes like DBCO or BCN.
Major Products Formed
CuAAC: Forms triazole-containing products.
SPAAC: Forms similar triazole-containing products but without the need for a copper catalyst.
Applications De Recherche Scientifique
Azido-PEG4-formylhydrazine-Boc has a wide range of applications in scientific research:
Mécanisme D'action
Azido-PEG4-formylhydrazine-Boc exerts its effects through click chemistry reactions. The Azide group reacts with Alkyne groups to form stable triazole linkages. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-Boc: Similar in structure but lacks the formylhydrazine group.
Azido-PEG4-NHS: Contains an NHS ester group instead of the formylhydrazine group.
Uniqueness
Azido-PEG4-formylhydrazine-Boc is unique due to its combination of the Azide group, PEG4 chain, formylhydrazine group, and Boc protecting group. This combination allows it to participate in a wide range of click chemistry reactions and makes it particularly useful in the synthesis of PROTACs .
Propriétés
Formule moléculaire |
C14H27N5O7 |
|---|---|
Poids moléculaire |
377.39 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H27N5O7/c1-14(2,3)26-13(21)18-17-12(20)25-11-10-24-9-8-23-7-6-22-5-4-16-19-15/h4-11H2,1-3H3,(H,17,20)(H,18,21) |
Clé InChI |
OGJFAXLUGYVXKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)OCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



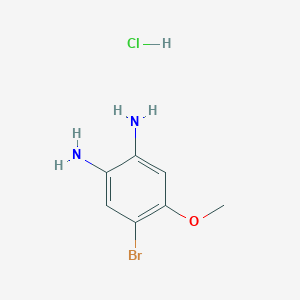
![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
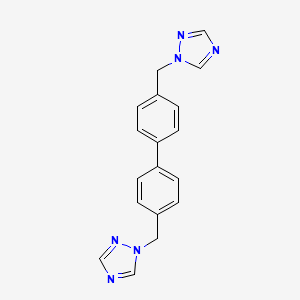

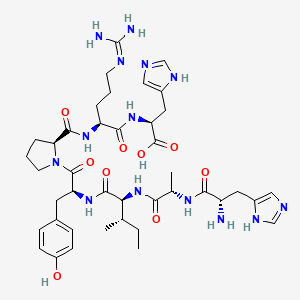
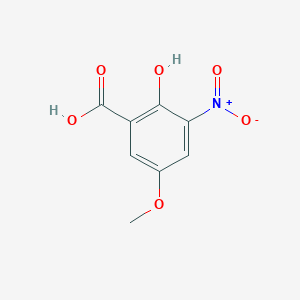
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
